2-Bromo-4-chlorocinnamic acid

Description

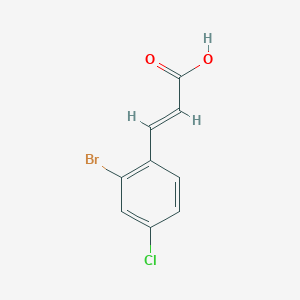

2-Bromo-4-chlorocinnamic acid is a halogenated cinnamic acid derivative featuring a bromine atom at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Its structure includes a cinnamic acid backbone (phenyl group attached to an acrylic acid chain), making it a key intermediate in medicinal chemistry. Notably, its hydroxamate derivative has been investigated as a botulinum neurotoxin A (BoNT/A) protease inhibitor, demonstrating inhibitory activity comparable to the lead compound 2,4-dichlorocinnamic acid hydroxamate . The bromine and chlorine substituents influence steric and electronic properties, which modulate interactions with biological targets.

Properties

IUPAC Name |

(E)-3-(2-bromo-4-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBUITMZYJFEHX-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysis

The reaction begins with 2-bromo-4-chlorobenzaldehyde, which undergoes condensation with malonic acid in the presence of a base. Ammonia-based catalysts, such as ammonium bicarbonate, generate a double Schiff base intermediate that facilitates the dehydration step. This intermediate acts as a Lewis base, accelerating both the condensation and subsequent decarboxylation.

Reaction Conditions:

-

Solvent: 1,4-dioxane or methanol

-

Temperature: 60–110°C

-

Catalyst: Piperidine, ammonium salts, or in situ-formed hydrobenzamides

Bromination and Chlorination Techniques

Bromination of 4-Chloro Substrates

Bromine introduction often occurs via electrophilic aromatic substitution or side-chain bromination. For example, 4'-chloropropiophenone undergoes bromination using bromine (Br₂) in methanol with hydrobromic acid (HBr) as a catalyst.

Key Parameters:

Chlorination Methods

Chlorine substituents are typically introduced during the synthesis of the benzaldehyde precursor. For instance, 4-chloro-1-indanone is brominated using CuBr₂ in acetic acid to ensure regioselectivity.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods leverage flow chemistry to enhance efficiency. A "tube-in-tube" reactor enables precise control over carbon monoxide pressure (15 bar) and temperature (110°C), achieving 76% yield in palladium-catalyzed carbonylation reactions.

Advantages:

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via:

Analytical Validation

-

¹H NMR: Characteristic peaks for the acrylic proton (δ 5.27–5.19 ppm) and aromatic protons (δ 7.50–8.00 ppm).

-

TGA: Thermal stability up to 254°C, confirming suitability for high-temperature reactions.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knoevenagel | Hydrobenzamide | 60 | 98 | >95 |

| Flow Carbonylation | Pd(OAc)₂ | 110 | 76 | 90 |

| Batch Bromination | HBr | 20 | 98 | 98 |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions, yielding vinyl derivatives. For example:

-

Thermal decarboxylation in dimethylformamide (DMF) at 200°C for 30 minutes produces 4-chlorostyrene derivatives with up to 89% yield, analogous to methods reported for 4-hydroxycinnamic acids .

-

Mechanistic pathway : Radical-mediated decarboxylation occurs via homolytic cleavage of the C–COOH bond, followed by hydrogen abstraction to form the alkene .

Table 1: Decarboxylation Conditions and Yields

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 200 | 30 | 89 |

| 2 | Ethylene glycol | 200 | 30 | 61 |

| 3 | DMSO | 200 | 30 | 30 |

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position participates in substitution reactions due to its activation by the electron-withdrawing carboxylic acid group:

-

Suzuki–Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl cinnamic acids .

-

Halogen exchange : Bromine can be replaced by iodine using NaI/CuI in DMF at 120°C .

Key factors :

-

Steric hindrance from the chlorine (4-position) reduces para-substitution.

-

Ortho-directing effects of the carboxylic acid group favor meta-substitution in subsequent reactions.

Addition Reactions at the Double Bond

The acrylic acid’s α,β-unsaturated system undergoes electrophilic and radical additions:

-

Bromination : Reaction with Br₂ in CCl₄ adds across the double bond, forming 2,3-dibromo-4-chlorocinnamic acid .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 2-bromo-4-chlorodihydrocinnamic acid .

Table 2: Addition Reaction Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, CCl₄, 25°C | 2,3-dibromo-4-chlorocinnamic acid | 72 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 2-bromo-4-chlorodihydrocinnamic acid | 95 |

Cross-Coupling Reactions

The bromine atom serves as a leaving group in metal-catalyzed cross-couplings:

-

Buchwald–Hartwig amination : Reacts with primary amines using Pd₂(dba)₃ and Xantphos to form arylaminated cinnamic acids .

-

Heck reaction : Couples with alkenes (e.g., styrene) using Pd(OAc)₂ to generate stilbene derivatives .

Mechanistic note : The chlorine atom minimally interferes due to its lower electronegativity compared to bromine.

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes the double bond to a diketone, while RuO₄ selectively oxidizes the aromatic ring .

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (2-bromo-4-chlorocinnamyl alcohol) .

Biological Activity and Derivatization

While beyond direct chemical reactions, derivatives of 2-bromo-4-chlorocinnamic acid exhibit notable bioactivity:

Scientific Research Applications

Organic Synthesis

2-Bromo-4-chlorocinnamic acid serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals. Its halogenated structure enhances reactivity, making it a valuable precursor in synthetic pathways.

Table 1: Synthesis Pathways Involving this compound

Medicinal Chemistry

Recent studies have highlighted the potential of this compound derivatives in medicinal applications, particularly as inhibitors of botulinum neurotoxins (BoNT). These compounds have shown promising results in inhibiting the neurotoxic activity associated with BoNT, which is crucial for developing treatments against botulism.

Case Study: Inhibition of Botulinum Neurotoxin

In a study focusing on the structure-activity relationship (SAR) of various hydroxamate derivatives, this compound hydroxamate was identified as a potent inhibitor, displaying an IC50 value lower than 1 μM. This suggests its potential utility in therapeutic applications against neurotoxicity caused by BoNT, which affects synaptic transmission and can lead to severe paralysis .

Agricultural Applications

The compound's derivatives are also being explored for their effects on plant growth and development. Research indicates that cinnamic acid derivatives can influence seedling growth and may possess herbicidal properties.

Table 2: Effects of Cinnamic Acid Derivatives on Plant Growth

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorocinnamic acid involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro substituents can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The acrylic acid moiety can also participate in reactions with nucleophiles in biological systems, further contributing to its activity.

Comparison with Similar Compounds

Cinnamic Acid Derivatives

The table below compares 2-bromo-4-chlorocinnamic acid hydroxamate with structurally related cinnamic acid derivatives studied as BoNT/A inhibitors:

Key Findings :

- Substituent Tolerance : The 4-Cl substituent is critical for activity, while the 2-position accommodates diverse groups (Br, Me, CF₃) without significant loss of potency. This suggests flexibility in ligand-target interactions .

- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature may enhance metabolic stability or target affinity, though this requires further validation .

Benzoic Acid Derivatives

While structurally distinct from cinnamic acid, benzoic acid derivatives with similar halogenation patterns are notable for their synthetic utility:

Key Insights :

- Functional Group Impact: The absence of the hydroxamate group in these derivatives limits their role as protease inhibitors. Instead, they serve as intermediates in synthesizing heterocycles (e.g., quinolines) .

- Substituent Position : The 2-Br and 4-substituent pattern is retained, but the parent benzoic acid structure shifts applications toward materials science or agrochemical synthesis .

Biological Activity

2-Bromo-4-chlorocinnamic acid is a derivative of cinnamic acid that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition studies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a bromine atom and a chlorine atom on the aromatic ring, which significantly influences its biological properties.

Antimicrobial Activity

Research indicates that cinnamic acid derivatives, including this compound, exhibit notable antimicrobial activity. A study evaluating various derivatives demonstrated that compounds with halogen substitutions showed enhanced antibacterial effects against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.13 µg/mL |

| 4-Chlorocinnamic acid | Escherichia coli | 0.24 µg/mL |

| 3,4-Dichlorocinnamic acid | Mycobacterium smegmatis | 0.56 µg/mL |

The presence of electron-withdrawing groups like bromine and chlorine enhances the lipophilicity and overall interaction with bacterial membranes, leading to improved efficacy against various strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects on MCF-7 cells, with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Cytotoxicity of Cinnamic Acid Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| 4-Chlorocinnamic acid | HeLa | 12 |

| 3,4-Dichlorocinnamic acid | A549 (lung) | 10 |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Tyrosinase | 8.96 |

| Kojic Acid | Tyrosinase | 16.69 |

The inhibition mechanism involves competitive binding at the active site of tyrosinase, which is crucial for developing skin-whitening agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of cinnamic acid derivatives. The presence of halogen atoms like bromine and chlorine at specific positions on the aromatic ring significantly enhances their biological activities.

Key Findings:

- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups improves antimicrobial and anticancer activities.

- Positioning: The relative positioning of substituents affects the binding affinity to target enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-chlorocinnamic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, bromination of 4-chlorocinnamic acid using reagents like or (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) can introduce the bromine substituent. Purity is optimized via recrystallization in ethanol or dichloromethane. Reaction monitoring via TLC and characterization by (e.g., δ 7.2–8.1 ppm for aromatic protons) and FT-IR (e.g., C=O stretch at ~1680 cm) is critical .

Q. How can researchers verify the structural integrity of this compound using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement software like SHELXL is used to resolve bond lengths, angles, and packing interactions. For instance, the C-Br bond length typically ranges 1.85–1.90 Å, while the C-Cl bond is ~1.72 Å. Hydrogen bonding networks (e.g., O-H···O interactions) can be analyzed to confirm supramolecular arrangements .

Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Melting points for bromo-chloro derivatives often fall between 195–225°C (observed in analogues like 4-bromo-2-fluorocinnamic acid, mp 219–223°C) . Solubility is solvent-dependent: moderate in DMSO or DMF, poor in water. Differential Scanning Calorimetry (DSC) can validate thermal stability .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl and Br groups lower the LUMO energy, enhancing reactivity in Suzuki-Miyaura couplings. Solvent effects (PCM models) and vibrational spectra simulations validate experimental IR/NMR data .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected coupling patterns in ) for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Advanced techniques like , HSQC, or NOESY can resolve ambiguities. For example, vicinal coupling constants () >16 Hz indicate trans-configuration in cinnamic acid derivatives. Contradictions should be cross-checked with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can regioselectivity be controlled during the synthesis of halogenated cinnamic acid derivatives?

- Methodological Answer : Directed ortho-metalation (DoM) or using directing groups (e.g., carbonyl) ensures precise halogen placement. For 2-bromo-4-chloro isomers, sequential halogenation (Cl first via Friedel-Crafts, followed by Br) minimizes steric clashes. Kinetic vs. thermodynamic control (e.g., low vs. high temperature) also influences product distribution .

Q. What are the applications of this compound in designing bioactive molecules or metal-organic frameworks (MOFs)?

- Methodological Answer : The compound serves as a precursor for pharmacophores (e.g., kinase inhibitors) via cross-coupling reactions. In MOFs, its carboxylate group coordinates metal nodes (e.g., Zn), enabling porous material synthesis. Biological activity assays (e.g., IC measurements) and BET surface area analysis (for MOFs) are standard evaluation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.